molecular formula C8H7ClN2 B2991498 3-Chloro-8-methylimidazo[1,2-a]pyridine CAS No. 1019026-79-9

3-Chloro-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2991498
CAS No.: 1019026-79-9
M. Wt: 166.61
InChI Key: CRCPXUHCLPVNSM-UHFFFAOYSA-N
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Description

3-Chloro-8-methylimidazo[1,2-a]pyridine is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold renowned for its wide range of biological activities . This heterocyclic system is found in several marketed drugs and is a priority pharmacophore in drug discovery efforts . The structure of this particular analog, featuring chlorine and methyl substituents, makes it a valuable intermediate for further synthetic exploration. Researchers can utilize the reactive chlorine atom at the 3-position for various cross-coupling and functionalization reactions, enabling the construction of more complex molecules for biological evaluation . The core imidazopyridine structure is associated with diverse mechanisms of action. Notably, many analogs are potent inhibitors of Mycobacterium tuberculosis, often targeting the QcrB subunit of the cytochrome bcc complex, which is essential for bacterial energy metabolism . This makes such compounds, including the clinical candidate Telacebec (Q203), important tools in the fight against drug-resistant tuberculosis . Beyond anti-infective research, the imidazo[1,2-a]pyridine scaffold is found in compounds with documented analgesic, anticancer, and anxiolytic activities . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPXUHCLPVNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common approach involves the condensation of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 3-Chloro-8-methylimidazo[1,2-a]pyridine and related compounds:

Compound Name Substituents Molecular Formula Physical State Key Data/Activity
This compound Cl (C3), Me (C8) C₈H₇ClN₂ Brown oil IR, NMR as above
6-Chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) Cl (C6) C₇H₅ClN₂ Not specified Structural analog for anticholinesterase studies
3-Chloro-8-fluoroimidazo[1,2-a]pyridine Cl (C3), F (C8) C₇H₄ClFN₂ Not specified Density: 1.5±0.1 g/cm³
8-Chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) Cl (C8) C₇H₅ClN₂ Not specified Intermediate for functionalization

Key Observations :

  • Substituent Position : The placement of chloro and methyl groups significantly alters electronic distribution. For example, 3-Chloro-8-fluoroimidazo[1,2-a]pyridine (C₇H₄ClFN₂) exhibits reduced molecular weight (170.57 g/mol) compared to the target compound due to fluorine substitution .

Solubility and Pharmacokinetics

  • Aqueous Solubility : Nitro-substituted derivatives (e.g., 3-nitroimidazo[1,2-a]pyridines) are often modified with polar groups (e.g., pyridinyl or sulfonyl) to enhance solubility .

Biological Activity

3-Chloro-8-methylimidazo[1,2-a]pyridine (C8H8ClN3) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a chlorine atom at the 3-position and a methyl group at the 8-position of the imidazo ring, contributes to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8ClN3\text{C}_8\text{H}_8\text{ClN}_3

This compound exhibits significant solubility in organic solvents and demonstrates stability under various conditions, which is essential for its biological applications.

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antitumor Activity

Studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its structural features that allow it to interact with critical cellular pathways.

Enzyme Inhibition

Molecular docking studies have revealed that this compound can effectively bind to enzymes such as acetylcholinesterase (AChE). This binding suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial for increasing acetylcholine levels in the brain .

Biological Activity Target Effect
AntimicrobialVarious bacterial strainsInhibition of growth
AntitumorCancer cell linesInduction of apoptosis
Enzyme inhibitionAcetylcholinesteraseIncreased acetylcholine levels

Study on Antitumor Activity

In a study conducted by researchers at Flinders University, various derivatives of imidazo[1,2-a]pyridine were synthesized and tested for their cytotoxic effects on cancer cells. The findings indicated that this compound exhibited potent cytotoxicity against several cancer cell lines with IC50 values indicative of strong antitumor activity .

Interaction with Biological Targets

A study published in PubMed Central explored the interaction of imidazo[1,2-a]pyridine derivatives with biological targets. The results showed that this compound had a significant binding affinity for AChE, suggesting its potential role as a therapeutic agent in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been achieved through various methodologies involving cyclization reactions. The structure-activity relationship studies indicate that modifications at specific positions can enhance or diminish biological activity. For instance, substituents at the 3-position significantly affect antimicrobial potency and enzyme inhibition capabilities .

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 3-Chloro-8-methylimidazo[1,2-a]pyridine?

Methodological Answer:
Two primary strategies are widely used:

  • Solid-phase synthesis : React polymer-bound 2-aminonicotinate with α-haloketones, followed by selective halogenation at the 3-position using reagents like NCS (N-chlorosuccinimide) . This method ensures regioselectivity and simplifies purification.
  • Copper-catalyzed multicomponent coupling : Combine 2-aminopyridine derivatives, aldehydes, and alkynes in a one-pot reaction. Optimization of Cu catalysts (e.g., CuI) and ligands (e.g., phenanthroline) enhances yield and reduces side products .

Basic Question: Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments. For example, the methyl group at C-8 typically appears as a singlet near δ 2.5 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogenation patterns (e.g., chlorine isotopic signatures at m/z 35/37) .
  • FTIR : Identifies functional groups; the C-Cl stretch in 3-Chloro derivatives is observed near 550–650 cm1^{-1} .

Advanced Question: How can reaction conditions be optimized to improve halogenation efficiency at the 3-position?

Methodological Answer:
Key factors include:

  • Catalyst selection : Lewis acids like FeCl3_3 or AlCl3_3 enhance electrophilic substitution at C-3.
  • Solvent polarity : Non-polar solvents (e.g., DCM) favor halogenation over competing side reactions .
  • Temperature control : Reactions performed at 0–5°C minimize over-halogenation. Monitor progress via TLC or in situ Raman spectroscopy to halt at ~90% conversion .

Advanced Question: How do structural modifications at C-3 and C-8 influence biological activity?

Methodological Answer:

  • C-3 substituents : Chlorine enhances electrophilicity and binding to hydrophobic pockets in enzymes (e.g., kinase targets). Replacements with bulkier groups (e.g., iodine) may sterically hinder interactions .
  • C-8 methyl group : Methylation increases metabolic stability by reducing oxidative degradation. SAR studies show that larger alkyl chains (e.g., ethyl) decrease solubility but improve membrane permeability .
  • Case study : Derivatives with electron-withdrawing groups at C-3 and methyl at C-8 exhibit 2–3× higher anti-inflammatory activity in murine models compared to unsubstituted analogs .

Advanced Question: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT calculations : Model transition states for reactions like Friedel-Crafts acylation. The chloro group at C-3 lowers the LUMO energy, facilitating nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2). The methyl group at C-8 contributes to van der Waals interactions in hydrophobic binding pockets .
  • MD simulations : Assess stability in aqueous vs. lipid environments to guide formulation strategies .

Advanced Question: How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

  • Control for assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, IC50_{50} values for anticancer activity vary by >50% between adherent and suspension cultures .
  • Validate purity : Impurities from incomplete halogenation (e.g., residual 3-H analogs) can skew bioactivity results. Use HPLC with UV/Vis detection (λ = 254 nm) to ensure >95% purity .
  • Cross-validate mechanisms : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic profiling to confirm target engagement .

Advanced Question: What strategies enhance regioselectivity in derivatizing the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Directed C-H functionalization : Use Pd catalysts with directing groups (e.g., pyridyl) to target C-5 or C-7 positions .
  • Protecting group strategies : Temporarily block reactive sites (e.g., N-1) with Boc groups before introducing substituents at C-3 or C-8 .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable products (e.g., C-3 acylated derivatives) .

Advanced Question: How do intermolecular interactions in crystal structures inform drug design?

Methodological Answer:

  • X-ray diffraction analysis : Reveals π-π stacking between aromatic rings and hydrogen-bonding patterns. For example, the chloro group at C-3 participates in C–H⋯Cl interactions, stabilizing crystal packing .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., Cl⋯H interactions account for ~12% of surface contacts), guiding solubility optimization .

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